molecular formula C16H14ClNO2 B13360071 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

Cat. No.: B13360071
M. Wt: 287.74 g/mol
InChI Key: YEEUDBJBHZXVPA-CMDGGOBGSA-N
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Description

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 3-hydroxyphenylacrylamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}boronic acid
  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}methanol
  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}amine

Uniqueness

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its acrylamide moiety, which imparts specific reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H14ClNO2/c17-15-7-2-1-5-13(15)11-20-14-6-3-4-12(10-14)8-9-16(18)19/h1-10H,11H2,(H2,18,19)/b9-8+

InChI Key

YEEUDBJBHZXVPA-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=CC(=O)N)Cl

Origin of Product

United States

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